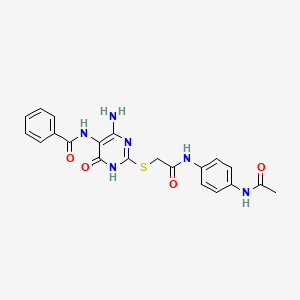

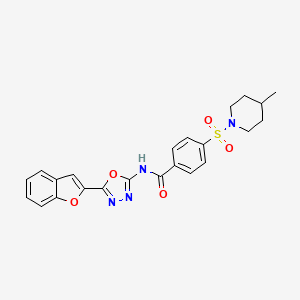

![molecular formula C23H22BrN5O2S B2473962 3-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899214-46-1](/img/structure/B2473962.png)

3-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a triazoloquinazolinamine core, a sulfonyl group attached to a bromophenyl ring, and a cyclohexenyl group attached via an ethyl linker .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The bromophenylsulfonyl group is likely to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- Triazole-Quinazoline Derivatives Synthesis : The synthesis of triazole-quinazoline analogues, involving the reactions of anthranilonitrile and 5-bromoanthranilonitrile, showcases innovative pathways to access such compounds. These synthetic routes open up possibilities for creating a variety of triazole-quinazoline derivatives with potential applications in material science, catalysis, and as intermediates for further chemical transformations (Gescher, Stevens, & Turnbull, 1977).

Biological Activities

- Antihistaminic Agents : Novel triazoloquinazolin-5-ones have been synthesized and tested for their antihistaminic properties. Such studies suggest the potential of triazole-quinazoline derivatives in developing new classes of H1-antihistaminic agents with improved efficacy and reduced side effects (Alagarsamy et al., 2008).

- Anticancer and Antimicrobial Activities : Some triazolo[4,3-a]quinazolin-5-one derivatives exhibit significant anticancer and antimicrobial properties. These findings highlight the potential of triazole-quinazoline compounds in the development of new therapeutic agents targeting various cancer types and microbial infections (Reddy, Reddy, Reddy, Reddy, Reddy, Pathak, 2015).

Chemical Transformations and Molecular Interactions

- Molecular Rearrangements and Synthesis of Betaines : Research on triazoloquinazolinium betaines and their molecular rearrangements provides insight into the chemical behavior of these compounds under different conditions. Such studies are crucial for understanding the stability, reactivity, and potential applications of triazole-quinazoline derivatives in chemical synthesis and material science (Crabb et al., 1999).

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN5O2S/c24-17-10-12-18(13-11-17)32(30,31)23-22-26-21(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(22)28-27-23/h4-6,8-13H,1-3,7,14-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFCHDGNSOMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473881.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2473887.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473889.png)

![Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine](/img/structure/B2473895.png)

![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)

![[Methyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B2473901.png)